molecular formula C18H12S B092081 1-Phenylnaphtho[2,1-b]thiophene CAS No. 16587-59-0

1-Phenylnaphtho[2,1-b]thiophene

Cat. No. B092081
CAS RN: 16587-59-0
M. Wt: 260.4 g/mol
InChI Key: WLZZURZSYAVTEO-UHFFFAOYSA-N
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Description

1-Phenylnaphtho[2,1-b]thiophene is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic compound that contains a thiophene ring fused with a naphthalene ring.

Scientific Research Applications

1-Phenylnaphtho[2,1-b]thiophene has been researched extensively due to its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism Of Action

The mechanism of action of 1-Phenylnaphtho[2,1-b]thiophene is not fully understood. However, it is believed that this compound acts as an electron donor and acceptor, which allows it to transport charge in organic electronic devices. In addition, it has been suggested that this compound may also have antioxidant properties, which could make it useful in the development of drugs for the treatment of oxidative stress-related diseases.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-Phenylnaphtho[2,1-b]thiophene. However, studies have shown that this compound has low toxicity and does not cause any significant adverse effects in laboratory animals. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Phenylnaphtho[2,1-b]thiophene is its ease of synthesis. This compound can be synthesized using simple laboratory techniques and is relatively inexpensive. In addition, this compound has shown promising results in the development of organic electronic devices.
However, there are some limitations to the use of 1-Phenylnaphtho[2,1-b]thiophene in laboratory experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential applications.

Future Directions

There are several future directions for research on 1-Phenylnaphtho[2,1-b]thiophene. One potential direction is the development of new synthetic methods for this compound. This could lead to the production of more efficient and cost-effective organic electronic devices.
Another future direction is the study of the antioxidant properties of this compound. If it is found to have significant antioxidant activity, it could be developed into a drug for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 1-Phenylnaphtho[2,1-b]thiophene is a promising compound with potential applications in various fields. Its ease of synthesis and low toxicity make it an attractive building block for the development of organic electronic devices. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis method of 1-Phenylnaphtho[2,1-b]thiophene involves the condensation of 2-naphthol and thiophene-2-carbaldehyde in the presence of a Lewis acid catalyst. This reaction yields 1-Phenylnaphtho[2,1-b]thiophene as the main product. The synthesis of this compound is relatively simple and can be done in a few steps.

properties

CAS RN

16587-59-0

Product Name

1-Phenylnaphtho[2,1-b]thiophene

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

1-phenylbenzo[e][1]benzothiole

InChI

InChI=1S/C18H12S/c1-2-6-13(7-3-1)16-12-19-17-11-10-14-8-4-5-9-15(14)18(16)17/h1-12H

InChI Key

WLZZURZSYAVTEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2C4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C4=CC=CC=C4C=C3

synonyms

1-Phenylnaphtho[2,1-b]thiophene

Origin of Product

United States

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